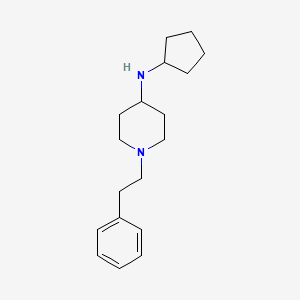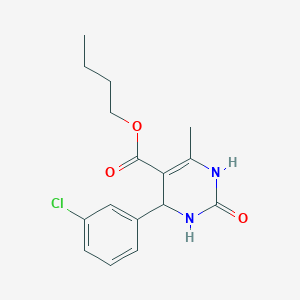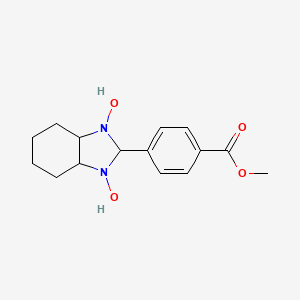![molecular formula C24H22N2O3 B5183545 N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. XNT is a xanthene derivative that has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide is not fully understood, but it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of PARP activity by N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may therefore contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects in various models of neurodegenerative diseases. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been shown to reduce neuronal cell death and inhibit the formation of toxic aggregates of proteins such as beta-amyloid and alpha-synuclein. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide in lab experiments include its small size, which allows for easy delivery to cells and tissues, and its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration. However, the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include further studies to elucidate its mechanism of action and to optimize its therapeutic potential. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may also be studied for its potential use in other neurodegenerative diseases, as well as in other fields such as cancer research. Additionally, the development of new delivery methods for N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine and carbonyldiimidazole. The resulting compound is then treated with trifluoroacetic acid to yield N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)

![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)